3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes pyridine and pyrrole rings. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can be achieved through various methods, including cyclization and ring annulation. One common approach involves the reaction of vanadiumoxy acetylacetonate with 2,2′-dipyridine amine and zinc chloride, followed by heating at 160°C for four days .
Industrial Production Methods
While specific industrial production methods for 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine are not well-documented, the general principles of large-scale synthesis of nitrogen-containing heterocycles would apply. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives .
Scientific Research Applications
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also used in medicinal chemistry
Uniqueness
5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research .
Properties
IUPAC Name |
3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-3-7-9(11-5-1)10-8(13-7)4-2-6-12-10/h1-6,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCWVEDEMZHGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC=N3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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